molecular formula C12H14N4O2S B1387961 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide CAS No. 1199215-82-1

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide

Cat. No.: B1387961
CAS No.: 1199215-82-1
M. Wt: 278.33 g/mol
InChI Key: FIQBQQANNFMAHV-UHFFFAOYSA-N
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Description

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide (CAS# 1199215-82-1) is a synthetic small molecule featuring a 1,3,4-thiadiazole core linked to a 3-methoxybenzamide group. This structure is of significant interest in medicinal chemistry and anticancer drug discovery. The 5-amino-1,3,4-thiadiazole scaffold is a privileged structure in drug design, known for its broad pharmacological activities and presence in various investigational compounds . This compound is intended for research purposes to explore the biological potential of hybrid molecules. Recent studies highlight that conjugating the 5-amino-1,3,4-thiadiazole moiety with other pharmacophores can yield hybrids with potent bioactivity . Such compounds have demonstrated promising antiproliferative activity in vitro against various human cancer cell lines, as evaluated by established assays like the MTT assay . The incorporation of a free amino group (-NH2) is a strategic feature designed to enhance interactions with biological targets and improve the molecule's pharmacokinetic profile . Researchers are investigating these scaffolds for their polypharmacological potential , as they have shown the ability to induce significant cellular morphological changes and share high biological profiling similarity with known bioactive agents . This compound is supplied for research into these mechanisms and applications. Please Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-18-9-4-2-3-8(7-9)11(17)14-6-5-10-15-16-12(13)19-10/h2-4,7H,5-6H2,1H3,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQBQQANNFMAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Reactant Preparation

Step 2: Reaction Conditions

  • The thiadiazole derivative and pyridine are placed in a reaction flask connected to a nitrogen atmosphere.
  • The mixture is heated to reflux, and 3-methoxybenzoyl chloride (a, b, or c depending on the derivative) is added dropwise over 10 minutes.
  • The reaction mixture is maintained under reflux for approximately 4 hours, with the progress monitored via thin-layer chromatography (TLC) using a n-hexane:ethyl acetate (1:1) solvent system.

Step 3: Work-Up and Purification

  • After completion, the reaction mixture is cooled, and pyridine is extracted with water (three washes of 15 mL each).
  • The organic layer containing the product is separated and the solvent is evaporated under reduced pressure.
  • The crude product is precipitated and purified by recrystallization from ethanol, yielding a white solid.

Characterization Data Supporting Synthesis

  • Spectroscopic confirmation : FTIR spectra show characteristic amide C=O stretching near 1648-1624 cm$$^{-1}$$, and N-H stretching bands around 3263 cm$$^{-1}$$, confirming amide formation.
  • Mass Spectrometry : The molecular ion peaks at m/z 266.94–265.99 correspond to the molecular weight (~267 g/mol), aligning with the calculated molecular formula.
  • Elemental Analysis : The experimental percentages of C, H, N, and S closely match theoretical values, verifying compound purity.

Research Findings and Data Tables

Parameter Value for N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide
Yield 0.48 g (60%)
Melting Point 245-247°C
FTIR (cm$$^{-1}$$) 3215 (NH), 1642 (C=O), 114.35 (Ar-CH), 55.93 (OCH$$_3$$)
MS (m/z) 266.94 ([M-H]$$^{-}$$), consistent with molecular weight
Elemental Analysis C: 44.15%, H: 4.21%, N: 15.63%, S: 23.71% (experimental)

Note: The synthesis and characterization data are consistent with previously reported methods for similar benzamide derivatives, confirming the successful formation of the target compound.

Additional Considerations and Variations

  • The choice of benzoyl chloride derivatives (2-methoxy, 3-methoxy, 4-methoxy) influences the yield and biological activity.
  • Reactions are sensitive to moisture; thus, anhydrous conditions and inert atmospheres are critical.
  • The reaction time and temperature can be optimized based on specific substituents to maximize yield and purity.

Summary of Key Research Findings

  • The synthesis of this compound is effectively achieved through nucleophilic acyl substitution using benzoyl chlorides in pyridine/toluene systems.
  • The process yields high-purity compounds confirmed via FTIR, MS, and elemental analysis.
  • Variations in the benzoyl chloride substituents modulate biological activity, with the methoxy group at different positions affecting the compound's properties.

Chemical Reactions Analysis

Types of Reactions: N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction can yield amines or amides.

  • Substitution Products: Substitution reactions can produce various substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide has the following chemical characteristics:

  • Molecular Formula : C12H14N4O2S
  • Molecular Weight : 278.33 g/mol
  • CAS Number : 1199215-82-1

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the methoxybenzamide moiety enhances its pharmacological profile.

Antimicrobial Properties

Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial activity. Specifically, compounds containing the 1,3,4-thiadiazole scaffold have shown efficacy against various bacterial and fungal strains. For example, studies indicate that derivatives with a 5-amino group can exhibit enhanced antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains such as Aspergillus niger and Candida albicans .

Anticancer Activity

This compound has been evaluated for its cytotoxicity against several cancer cell lines. In vitro studies using the MTT assay have indicated that certain thiadiazole derivatives possess moderate to potent anticancer properties. The mechanism of action is thought to involve the induction of apoptosis in cancer cells .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Some thiadiazole derivatives have shown promising results in scavenging free radicals and reducing oxidative damage .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiadiazole ring followed by amide coupling reactions. Various derivatives have been synthesized to enhance specific biological activities or improve solubility and bioavailability.

Derivative Activity Reference
5-Amino-1,3,4-thiadiazole derivativesAntimicrobial
N-substituted benzoyl derivativesAnticancer
Methoxy-substituted thiadiazolesAntioxidant

Case Studies and Research Findings

Several studies have documented the pharmacological potential of thiadiazole-based compounds:

  • Anticancer Activity : A study reported that certain synthesized thiadiazole derivatives exhibited significant cytotoxicity against human breast cancer (BT474) and lung cancer (NCI-H226) cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of 5-amino-substituted thiadiazoles against Staphylococcus aureus and Escherichia coli, showing lower minimum inhibitory concentrations compared to standard antibiotics .
  • Oxidative Stress Protection : Research indicated that some thiadiazole derivatives could significantly reduce oxidative stress markers in cellular models, suggesting their potential use in therapeutic strategies against oxidative damage-related diseases .

Mechanism of Action

The mechanism by which N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The thiadiazole ring structure allows the compound to cross cellular membranes and bind to enzymes or receptors, leading to biological activity. The exact molecular targets and pathways may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Their Implications

The table below summarizes key structural differences between the target compound and its analogs, along with their reported biological activities:

Compound Name Thiadiazole Substituent Benzamide Substituent Linker Biological Activity Reference
N-[2-(5-Amino...ethyl]-3-methoxybenzamide 5-Amino 3-Methoxy Ethyl Anticancer (predicted) [1, 2, 8]
N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide 5-Amino None (plain benzamide) None Moderate cytotoxicity [2]
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide 5-Ethoxy None (plain benzamide) None Intermediate in synthesis [6, 7]
StA-NS2-2 (N-(1H-indazol-3-yl)-3-methoxybenzamide) N/A (indazole core) 3-Methoxy None Antiviral (HCV inhibition) [4]
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 5-Thioethyl-piperidine None (plain benzamide) Thioethyl Acetylcholinesterase inhibition [8]
Key Observations:

Thiadiazole Substituent: The 5-amino group in the target compound and N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide enables hydrogen bonding with biological targets, critical for cytotoxicity . The thioethyl-piperidine group in [8]'s derivatives enhances acetylcholinesterase inhibition, suggesting that bulky substituents at the 5-position can modulate enzyme specificity .

Benzamide Substituent :

  • The 3-methoxy group in the target compound and StA-NS2-2 provides electron-donating effects, stabilizing aromatic interactions with target proteins. StA-NS2-2, despite lacking a thiadiazole core, exhibits antiviral activity, highlighting the importance of the methoxybenzamide motif in viral protease inhibition .

Linker Design: The ethyl linker in the target compound increases conformational flexibility compared to analogs with direct benzamide attachment (e.g., N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide). This flexibility may enhance binding to dynamic targets like kinases or DNA .

Biological Activity

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C12H14N4O2S
  • Molecular Weight : 278.33 g/mol
  • Structure : The compound contains a thiadiazole moiety known for its biological significance.

Pharmacological Activities

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and enzyme inhibition.

1. Anticancer Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant anticancer effects. For instance:

  • In Vitro Studies : this compound has been shown to decrease the viability of various cancer cell lines. In particular, studies demonstrate its efficacy against human Burkitt lymphoma cells and other cancer models by reducing tumor growth in xenograft studies .
Cell Line Effect
Human Burkitt lymphoma P493Decreased viability
Triple-negative breast cancerReduced growth in xenografts
Non-small cell lung cancer HCC827Decreased viability

2. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

  • Carbonic Anhydrase Inhibition : It has been noted to preferentially inhibit human carbonic anhydrase isoenzymes (hCA-I and hCA-II), which are critical in various physiological processes including respiration and acid-base balance .

The mechanisms through which this compound exerts its biological effects can be attributed to:

  • Interaction with Enzymes : The compound's ability to inhibit carbonic anhydrases suggests a mechanism involving disruption of enzymatic activity critical for tumor cell survival.
  • Induction of Apoptosis : Evidence from studies indicates that thiadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the intrinsic mitochondrial pathway .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives in treating different types of cancers:

  • Breast Cancer Models : In one study, this compound was administered to mice with triple-negative breast cancer xenografts. Results showed significant tumor reduction without overt toxicity .
  • Lymphoma Treatment : Another study focused on the impact of this compound on human Burkitt lymphoma cells. The findings revealed a marked decrease in cell viability and tumor growth in treated subjects compared to controls .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide?

  • Methodology : The compound is synthesized via cyclization of benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile, followed by microwave-assisted reactions under solvent-free conditions for improved efficiency. Ethyl cyanoacetate and triethylamine are key reagents for subsequent functionalization .
  • Key Data : Microwave irradiation reduces reaction time to 5–10 minutes with yields exceeding 70% .

Q. How is the structural characterization of this compound validated?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bands at ~3300 cm⁻¹).
  • ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.0 ppm) and methoxy groups (δ ~3.8 ppm).
  • Mass spectrometry (e.g., ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 335.1) .

Q. What in vitro assays are used to evaluate its anticancer activity?

  • Methodology : The MTT assay is employed against cancer cell lines (e.g., SK-MEL-2, HL-60, HeLa, MCF-7) with GI₅₀ values compared to Adriamycin. Normal cell lines (e.g., MCF-10A) are included to assess selectivity .
  • Key Data : Compound 7k shows GI₅₀ = 1.2 µM against MCF-7 cells, comparable to Adriamycin (GI₅₀ = 1.0 µM) .

Advanced Research Questions

Q. How can molecular docking predict the compound’s mechanism of action against cancer targets?

  • Methodology : Docking studies (e.g., using AutoDock Vina) are performed against validated targets like tubulin or kinases. The thiadiazole and benzamide moieties show hydrogen bonding with active-site residues (e.g., Lys254 in EGFR), while methoxy groups enhance hydrophobic interactions .
  • Key Insight : ADMET predictions via QikProp reveal favorable logP (2.5–3.0) and blood-brain barrier penetration, suggesting CNS activity potential .

Q. What strategies resolve contradictions in biological activity across cell lines?

  • Methodology : Cross-validate results using orthogonal assays (e.g., apoptosis via Annexin V/PI staining, cell cycle arrest by flow cytometry). For example, discrepancies in HeLa vs. HL-60 activity may arise from differential expression of pro-apoptotic proteins (e.g., Bax/Bcl-2 ratio) .

Q. How is the compound optimized for dopamine D₄ receptor selectivity in PET imaging?

  • Methodology : Structural modifications (e.g., replacing chlorine with cyano groups) enhance D₄ affinity (Kᵢ = 2.3 nM) while reducing D₂/D₃ binding (>100-fold selectivity). Radiolabeling with ¹¹C via methoxy substitution enables in vivo PET tracking in primate retina, a D₄-rich tissue .
  • Key Data : LogP = 2.37–2.55 balances brain penetration and low nonspecific binding .

Q. What experimental designs address low synthetic yields in scale-up?

  • Methodology : Optimize solvent polarity (e.g., switch from acetonitrile to DMF) and catalyst loading (e.g., 10 mol% triethylamine). Pilot-scale reactions under microwave conditions achieve >85% purity after recrystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide

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